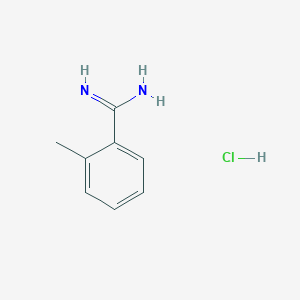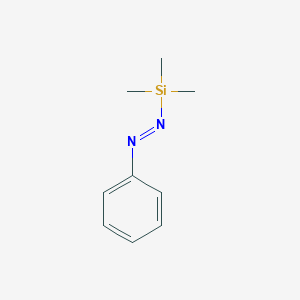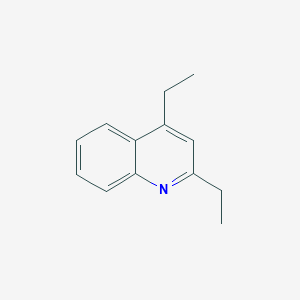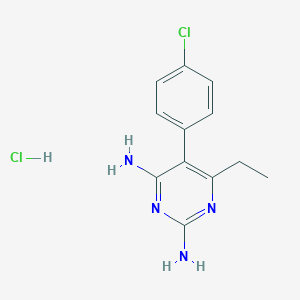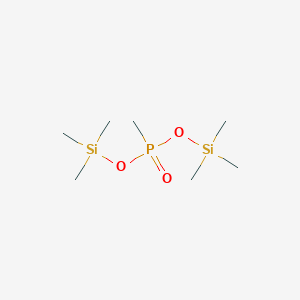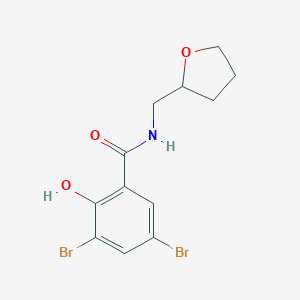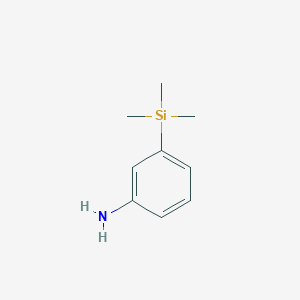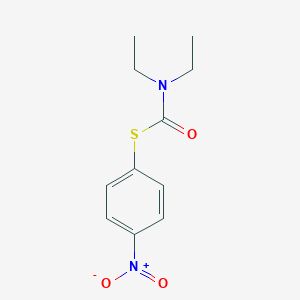
Diethyl-thiocarbamic acid S-(4-nitro-phenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl-thiocarbamic acid S-(4-nitro-phenyl) ester: is a chemical compound with the molecular formula C11H14N2O3S and a molecular weight of 254.31 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl-thiocarbamic acid S-(4-nitro-phenyl) ester typically involves the reaction of 4-nitrophenyl isothiocyanate with diethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactor vessels and automated systems to control the reaction parameters, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl-thiocarbamic acid S-(4-nitro-phenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as or .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of .
Applications De Recherche Scientifique
Diethyl-thiocarbamic acid S-(4-nitro-phenyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Diethyl-thiocarbamic acid S-(4-nitro-phenyl) ester involves its interaction with specific molecular targets, such as enzymes and proteins . The compound binds to the active site of the enzyme, inhibiting its activity by forming a stable complex. This interaction disrupts the normal biochemical pathways, leading to the desired therapeutic or biochemical effect.
Comparaison Avec Des Composés Similaires
Diethyl-thiocarbamic acid S-(4-nitro-phenyl) ester can be compared with other similar compounds, such as:
- S-(4-Nitrophenyl) methylcarbamothioate
- S-(4-Nitrophenyl) ethylcarbamothioate
- S-(4-Nitrophenyl) propylcarbamothioate
Uniqueness: The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties. Its diethylcarbamothioate moiety provides enhanced stability and reactivity compared to its methyl and ethyl counterparts.
Propriétés
Numéro CAS |
19290-47-2 |
|---|---|
Formule moléculaire |
C11H14N2O3S |
Poids moléculaire |
254.31 g/mol |
Nom IUPAC |
S-(4-nitrophenyl) N,N-diethylcarbamothioate |
InChI |
InChI=1S/C11H14N2O3S/c1-3-12(4-2)11(14)17-10-7-5-9(6-8-10)13(15)16/h5-8H,3-4H2,1-2H3 |
Clé InChI |
VERWNCMJAPQFRV-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)SC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CCN(CC)C(=O)SC1=CC=C(C=C1)[N+](=O)[O-] |
Synonymes |
DIETHYL-THIOCARBAMIC ACID S-(4-NITRO-PHENYL) ESTER |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


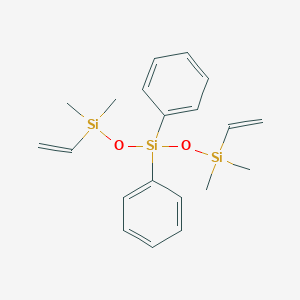
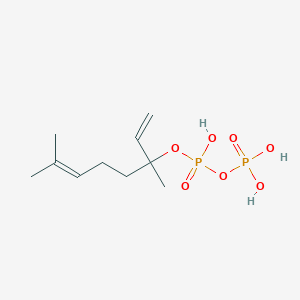
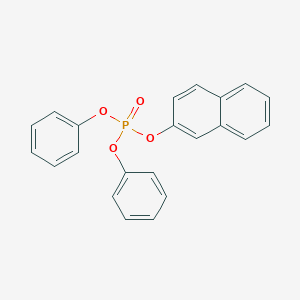
![2-[(2-bromophenyl)carbamoyl]benzoic Acid](/img/structure/B99321.png)
